Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC20443661
Molecular Formula: C10H12Cl2FNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl2FNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H |
| Standard InChI Key | RVRVQRPHGLKMOU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
Introduction
Chemical Classification and Structural Analysis
Molecular Identity and Stereochemistry
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride belongs to the class of halogenated aromatic amino acid esters. The compound’s IUPAC name reflects its (2S)-configured chiral center, which is critical for its biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its electronic and steric properties, influencing its reactivity and interaction with biological targets. The hydrochloride salt form improves aqueous solubility, a key factor in pharmaceutical formulation.
Key Structural Features:
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Chiral center: The (2S) configuration at the alpha-carbon ensures enantiomeric specificity, which is often pivotal for pharmacological efficacy.
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Halogen substituents: The 3-chloro and 4-fluoro groups on the phenyl ring modulate lipophilicity and electronic effects, potentially enhancing binding affinity to target proteins.
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Methyl ester: This group protects the carboxylic acid functionality, facilitating membrane permeability in prodrug strategies.
Synthesis and Production Methods
General Synthetic Strategies
The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions, including halogenation, esterification, and salt formation. A plausible route involves:
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Halogenation of the aromatic ring: Introduction of chlorine and fluorine via electrophilic substitution or directed ortho-metalation.
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Amino acid backbone construction: Strecker synthesis or reductive amination to install the alpha-amino group.
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Esterification: Reaction with methanol in the presence of an acid catalyst to form the methyl ester.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Challenges in Synthesis
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Regioselectivity: Achieving precise substitution at the 3-chloro-4-fluoro positions requires careful control of reaction conditions to avoid isomer formation.
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Enantiomeric purity: Asymmetric synthesis or chiral resolution techniques are necessary to isolate the (2S)-enantiomer, which is often the biologically active form.
Pharmacological Applications and Mechanism of Action
Mechanism of Action
The compound’s mechanism likely involves competitive inhibition or allosteric modulation of biological targets. The halogenated aromatic ring may engage in hydrophobic interactions with binding pockets, while the amino and ester groups participate in hydrogen bonding and electrostatic interactions.
Future Research Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate bioavailability and half-life.
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Target identification: High-throughput screening could elucidate specific biological targets and therapeutic indications.
Innovation Opportunities
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Prodrug development: Leveraging the methyl ester group for targeted delivery.
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Structure-activity relationships (SAR): Modifying halogen positions to optimize potency and selectivity.
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